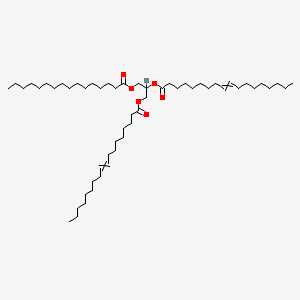1,2-Dioleoyl-3-palmitoyl-rac-glycerol
CAS No.:
Cat. No.: VC3962813
Molecular Formula: C55H102O6
Molecular Weight: 859.4 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C55H102O6 |
|---|---|
| Molecular Weight | 859.4 g/mol |
| IUPAC Name | (3-hexadecanoyloxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate |
| Standard InChI | InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3 |
| Standard InChI Key | JFISYPWOVQNHLS-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Chemical Structure and Stereochemistry
Structural Variants and Synonyms
1,2-Dioleoyl-3-palmitoyl-rac-glycerol is interchangeably termed POO (palmitic-oleic-oleic), glyceryl 1,2-rac-dioleate-3-palmitate, or TAG(16:0/18:1/18:1) . Isotopic variants, such as 1,2-dioleoyl-3-palmitoyl-rac-glycerol-d₅ (C₅₅H₉₇D₅O₆), incorporate deuterium at the glycerol backbone for metabolic tracing.
Synthesis and Purification
Chemical Synthesis
Industrial synthesis involves sequential esterification of glycerol with fatty acid chlorides or enzymatic catalysis. A typical protocol includes:
-
Protection-Deprotection: Selective protection of glycerol hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers to direct oleic acid esterification to sn-1 and sn-2 positions.
-
Palmitoylation: Reaction with palmitoyl chloride at sn-3 under basic conditions (e.g., pyridine/DMAP).
-
Racemization: Acidic or enzymatic treatment to ensure racemic distribution .
Enzymatic methods employing lipases (e.g., Candida antarctica Lipase B) achieve higher regioselectivity, minimizing acyl migration .
Purification and Characterization
Purification via flash chromatography (silica gel, hexane:ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile:isopropanol mobile phase) yields >95% purity . Analytical confirmation relies on:
-
HPLC-UV: Retention time comparison with standards.
-
Mass Spectrometry (ESI-MS): m/z 859.4 [M+H]⁺ and isotopic patterns for deuterated analogs.
-
NMR: ¹³C NMR resolves acyl chain positions (δ 173–172 ppm for ester carbonyls) .
Physicochemical Properties
Thermal Behavior
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | Not reported | DSC | |
| Boiling Point | 802.2°C (760 mmHg) | Simulated | |
| Flash Point | 298.3°C | Closed-cup | |
| Density | 0.919 g/cm³ | Pycnometry |
The compound’s liquid state at room temperature arises from oleic acid’s cis-double bonds, which disrupt crystallization. Differential scanning calorimetry (DSC) reveals polymorphic transitions between α, β', and β crystal forms upon cooling, critical for fat structuring in food applications .
Solubility and Phase Behavior
-
Solubility: Miscible in chloroform, hexane, and ethyl acetate; immiscible in water .
-
Phase Diagrams: Binary mixtures with saturated TAGs (e.g., tripalmitin) exhibit eutectic behavior, lowering melting points—a key consideration in chocolate and margarine production.
Applications in Research and Industry
Lipid Digestion and Absorption Studies
As a model TAG, POO mimics dietary fats to study pancreatic lipase kinetics. Hydrolysis at sn-1 and sn-2 positions releases oleic acid, while palmitic acid remains as 2-monoacylglycerol, influencing micelle formation and intestinal absorption . Comparative studies with OPO (1,3-dioleoyl-2-palmitoyl-sn-glycerol) show POO’s slower digestion rate due to steric hindrance at sn-3 .
Lipid Crystallization and Polymorphism
POO’s phase behavior underpins fat network design. In mixed TAG systems, it stabilizes β'-crystals, preferred in margarine for smooth texture, versus β-crystals in lard. Time-resolved synchrotron XRD studies quantify crystal growth rates (e.g., 0.5–2.0 nm/min at 20°C).
Pharmaceutical Formulations
POO serves as a lipid matrix in solid lipid nanoparticles (SLNs) for drug delivery. Its liquid nature enhances drug loading capacity (up to 30% w/w) compared to solid matrices .
Analytical and Computational Methods
Chromatographic Techniques
-
HPLC-ELSD: Reversed-phase C18 columns (4.6 × 250 mm, 5 μm) with ethanol:acetonitrile (70:30) eluent resolve POO from co-eluting TAGs.
-
GC-FID: Transesterification to fatty acid methyl esters (FAMEs) quantifies acyl composition .
Molecular Dynamics Simulations
All-atom simulations (e.g., GROMACS) model POO’s interaction with lipid bilayers. Key findings include:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume